molecular formula C7H10BrNO2 B8281235 methyl N-(4-bromo-2-butynyl)-N-methylcarbamate

methyl N-(4-bromo-2-butynyl)-N-methylcarbamate

Cat. No. B8281235
M. Wt: 220.06 g/mol
InChI Key: CKUBKQNGOAUXEK-UHFFFAOYSA-N
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Patent
US04996201

Procedure details

A solution of methyl[4-(diethylamino)-2-butynyl]- methyl-carbamate (4.2 g, 0.02 mol) (Example 1i) in anhydrous diethyl ether (50 ml) is added dropwise at room temperature to a stirred solution of cyanogen bromide in anhydrous diethyl ether (40 ml). The mixture is allowed to stand for 12 hours and the diethyl ether layer is separated, washed with water (40 ml), dried over magnesium sulfate, and concentrated. The resulting oil is then purified by bulb to bulb distillation under high vacuum to give methyl N-(4-bromo-2-butynyl)-N-methylcarbamate as a ight yellow oil. Azetidine (2 g, 0.032 mol) is added to a stirred solution of methyl N-(4-bromo-2-butynyl)-N-methylcarbamate (3.6 g, 0.016 mol). The mixture is kept at room temperature for one hour and then filtered. The filtrate is concentrated and the resulting oil purified by bulb to bulb distillation under high vacuum to give a light yellow oil. NMR(CDCl3): 4.10 (brs, 2H); 3.7 (s, 3H); 3.39 (brs, 2H); 2.94 (s, 3H); 2.45 (brs, 4H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[N:4]([CH2:6][C:7]#[C:8][CH2:9]N(CC)CC)[CH3:5].N#C[Br:18]>C(OCC)C>[Br:18][CH2:9][C:8]#[C:7][CH2:6][N:4]([CH3:5])[C:3](=[O:15])[O:2][CH3:1]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
COC(N(C)CC#CCN(CC)CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the diethyl ether layer is separated
WASH
Type
WASH
Details
washed with water (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The resulting oil is then purified by bulb to bulb distillation under high vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrCC#CCN(C(OC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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